(2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride
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Overview
Description
(2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride is a complex organic compound that features a combination of pyrimidine, phenyl, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride typically involves multiple steps, including the formation of the pyrimidine and triazole rings, followed by their coupling with the difluorophenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its triazole and pyrimidine moieties. It may serve as a probe to investigate biological pathways and mechanisms.
Medicine
Medically, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases involving abnormal cell growth or signaling.
Industry
In industry, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular signaling pathways, affecting processes like cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- Thiosulfate compounds
Uniqueness
Compared to similar compounds, (2R,3S)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride stands out due to its unique combination of pyrimidine, phenyl, and triazole groups. This structure provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14Cl2F3N5O |
---|---|
Molecular Weight |
420.2 g/mol |
IUPAC Name |
(2R,3S)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H13ClF3N5O.ClH/c1-9(14-13(20)15(17)23-7-22-14)16(26,5-25-8-21-6-24-25)11-3-2-10(18)4-12(11)19;/h2-4,6-9,26H,5H2,1H3;1H/t9-,16+;/m0./s1 |
InChI Key |
ISUMRMYBGZGUMY-QDOFGCGHSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=NC=N1)Cl)F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl |
Canonical SMILES |
CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl |
Origin of Product |
United States |
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